Narasin from Streptomyces auriofaciens
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Overview
Description
Narasin is a polyether antibiotic produced by the bacterium Streptomyces auriofaciens. It is known for its potent antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi. Narasin is widely used in the livestock industry as a feed additive to control coccidial infections in poultry and to promote growth in swine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narasin is typically isolated from the fermentation broth of Streptomyces auriofaciens. The process involves several steps, including organic solvent extraction and silica gel chromatography. The crude narasin is dissolved in benzene and applied to a silica gel column. Elution with benzene-ethyl acetate mixtures yields narasin and its derivatives .
Industrial Production Methods: Industrial production of narasin involves large-scale fermentation of Streptomyces auriofaciens. The fermentation broth is filtered, and the mycelial solids are extracted with methanol. The extract is then concentrated and subjected to further purification steps, including pH adjustment and extraction with ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Narasin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its efficacy or to produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize narasin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce narasin.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include narasin methyl ester and narasin B, which have distinct physical and chemical properties .
Scientific Research Applications
Narasin has a wide range of scientific research applications:
Chemistry: Narasin is used as a model compound to study ionophoric properties and ion transport mechanisms.
Biology: It is employed in studies involving sodium-calcium ion exchange and its effects on cellular processes.
Medicine: Narasin is investigated for its potential use in treating infections caused by Gram-positive bacteria and certain fungi.
Industry: It is widely used as a feed additive in the livestock industry to control coccidial infections and promote growth in poultry and swine
Mechanism of Action
Narasin functions by disrupting the ion channels in the cell membranes of susceptible microorganisms. This disruption affects the ion balance and energy metabolism of the bacteria, leading to their inhibition and death. Specifically, narasin binds to sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This results in an increase in hydrogen ion concentration inside the cell, activating the ATPase pump to expel excess hydrogen ions. The cell is depleted of its energy resources, reducing its fermentative functions and cell division .
Comparison with Similar Compounds
Narasin is closely related to other polyether antibiotics such as salinomycin, monensin, and lasalocid. These compounds share similar ionophoric properties and mechanisms of action but differ in their specific ion selectivity and potency. For example:
Salinomycin: Similar to narasin but produced by a different species and has a slightly different structure.
Monensin: Another polyether antibiotic with a broader spectrum of activity against Gram-positive bacteria.
Lasalocid: Known for its effectiveness against coccidial infections in poultry and its use as a growth promoter in livestock
Narasin’s unique structure and ionophoric properties make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C43H72O11 |
---|---|
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32?,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1 |
InChI Key |
VHKXXVVRRDYCIK-CEUFFSKQSA-N |
Isomeric SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
Origin of Product |
United States |
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